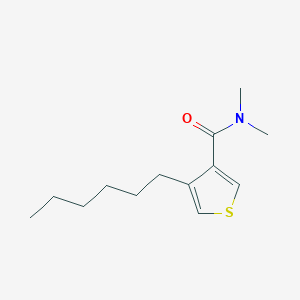
4-Hexyl-N,N-dimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexyl-N,N-dimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a hexyl group attached to the thiophene ring and a carboxamide group with two methyl substituents
Méthodes De Préparation
The synthesis of 4-Hexyl-N,N-dimethylthiophene-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with thiophene, which is commercially available or can be synthesized from furan.
Functionalization: The thiophene ring is functionalized by introducing a hexyl group at the 4-position. This can be achieved through a Friedel-Crafts alkylation reaction using hexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxamide Formation: The next step involves the introduction of the carboxamide group. This can be done by reacting the functionalized thiophene with dimethylamine and a suitable carboxylating agent, such as phosgene or its derivatives, under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4-Hexyl-N,N-dimethylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the thiophene ring are replaced by other substituents. Common reagents include halogens and nitrating agents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Hexyl-N,N-dimethylthiophene-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hexyl-N,N-dimethylthiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Hexyl-N,N-dimethylthiophene-3-carboxamide can be compared with other thiophene derivatives such as:
4-Hexylresorcinol: Known for its antiseptic and anti-inflammatory properties, it is used in cosmetics and food preservation.
N-allyl-4,5-dimethylthiophene-3-carboxamide: This compound has applications in agriculture as a pesticide and exhibits different environmental and toxicological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
493000-36-5 |
|---|---|
Formule moléculaire |
C13H21NOS |
Poids moléculaire |
239.38 g/mol |
Nom IUPAC |
4-hexyl-N,N-dimethylthiophene-3-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-4-5-6-7-8-11-9-16-10-12(11)13(15)14(2)3/h9-10H,4-8H2,1-3H3 |
Clé InChI |
ROCNGQVOTQBKMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CSC=C1C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



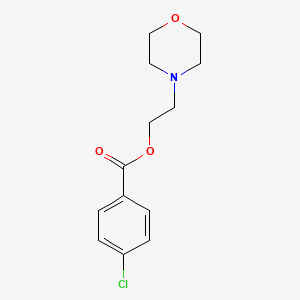
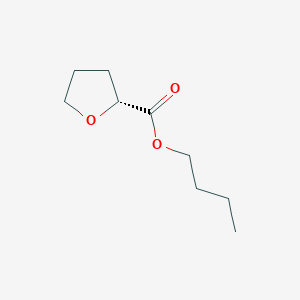
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
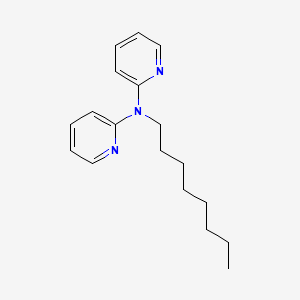
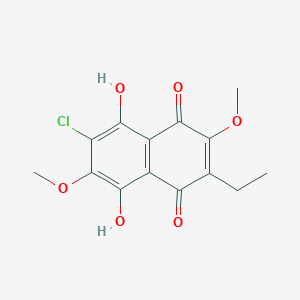
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
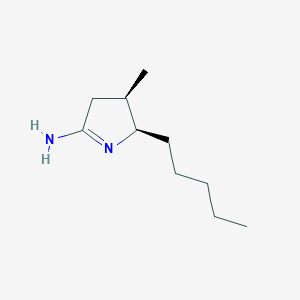

![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
